4-(3,5-Difluorophenyl)morpholine
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 |
InChI Key |
KVISFFRCMNRVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Structural and Electronic Effects
Substituent Impact on Reactivity and Properties:
Fluorine vs. Chlorine’s larger atomic size and lower electronegativity vs.
Boronates and Trimethylsilyl Groups: 4-(3-Methoxy-5-boronophenyl)morpholine (4b) and 4-(3-borono-5-trimethylsilylphenyl)morpholine (4c) introduce steric bulk and polarizable groups, which may enhance stability in cross-coupling reactions but reduce volatility (higher predicted boiling points).
Ethoxy Substituents :
Physical and Spectral Properties
Key Observations :
- Fluorine substituents reduce electron density on the aromatic ring, shifting NMR signals upfield compared to chlorine.
- Boronate-containing analogs exhibit additional peaks in ¹¹B NMR (e.g., δ 30–35 ppm) , absent in fluorine/chlorine derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3,5-Difluorophenyl)morpholine, and what challenges are associated with its purification?
- Methodological Answer : The synthesis typically involves coupling a 3,5-difluorophenyl group to a morpholine scaffold via nucleophilic substitution or transition metal-catalyzed reactions. For example, in analogous syntheses, heating at 140°C with bases like DIPEA in solvents such as n-BuOH facilitates the formation of fluorophenyl-morpholine derivatives . Purification challenges include separating stereoisomers (e.g., cis/trans products) via column chromatography or recrystallization. Residual solvents or unreacted starting materials (e.g., 3,5-difluorophenyl precursors) are common impurities, requiring LC/MS (ESI+) and ¹H NMR for validation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Resolves substituent positions on the morpholine ring and fluorophenyl group (e.g., splitting patterns for aromatic protons at δ 7.07 ppm, J = 9.0 Hz for 3,5-difluorophenyl) .
- LC/MS (ESI+) : Confirms molecular weight (e.g., m/z = 448.2 [M+H]⁺) and detects trace impurities .
- Melting Point Analysis : Validates crystallinity (e.g., analogs like 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine melt at 116–117°C) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Follow protocols for spills: avoid dust generation, use ethanol for decontamination, and dispose via controlled incineration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Heating at 140°C in n-BuOH improves coupling efficiency between fluorophenyl and morpholine precursors .
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions to reduce side products.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .
- Yield Tracking : Monitor reaction progress via TLC (silica gel, UV detection) and isolate intermediates via flash chromatography.
Q. How do structural modifications at the morpholine ring influence the biological activity of this compound derivatives?
- Methodological Answer : Modifications like methyl or thiomorpholine substitution alter pharmacokinetics. For example:
- Methylpiperazine analogs (e.g., 4-methylpiperazine derivatives) show improved p38 MAP kinase inhibition, relevant to anti-inflammatory activity .
- Thiomorpholine 1,1-dioxide derivatives enhance solubility and metabolic stability, as seen in analogs with 56% yield and confirmed LC/MS purity .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer :
- Batch Standardization : Use reference standards (e.g., MM3300 series) to ensure consistent purity and stereochemistry .
- Dose-Response Curves : Perform triplicate assays with positive/negative controls (e.g., aprepitant derivatives) to validate reproducibility .
- Meta-Analysis : Cross-reference data from patent literature (e.g., p38 inhibitors ) and peer-reviewed syntheses to identify protocol discrepancies.
Q. What experimental approaches are used to determine the crystal structure of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water mixtures. Resolve fluorine atom positions using high-resolution data (e.g., analogs in EP 3308416A1 ).
- Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database entries for morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
